3,3,8-Trimethyl-8-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
3,3,8-Trimethyl-8-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[44]nonane-1,6-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8-Trimethyl-8-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the prop-2-en-1-ylamino group, and the construction of the spirodioxane structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,8-Trimethyl-8-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
3,3,8-Trimethyl-8-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and potential biological activities.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which 3,3,8-Trimethyl-8-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt
Uniqueness
3,3,8-Trimethyl-8-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[44]nonane-1,6-dione stands out due to its spiro structure and the presence of both thiazole and dioxaspiro rings
Properties
IUPAC Name |
3,8,8-trimethyl-3-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-6-17-13-18-10(7-23-13)15(4)9-16(12(20)22-15)8-14(2,3)21-11(16)19/h5,7H,1,6,8-9H2,2-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPJKNIRSDDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(OC2=O)(C)C3=CSC(=N3)NCC=C)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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